1-(1H-pyrazole-4-carbonyl)piperidin-4-ol

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol is a heterocyclic small molecule featuring a 4-hydroxypiperidine amide linked to a 1H-pyrazole-4-carbonyl moiety (C₉H₁₃N₃O₂, MW 195.22 g/mol). The compound has been disclosed as a prolylcarboxypeptidase (PRCP) inhibitor in a Merck patent family, indicating its potential as a metabolic disease research tool.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1155959-86-6
Cat. No. B1462591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazole-4-carbonyl)piperidin-4-ol
CAS1155959-86-6
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=CNN=C2
InChIInChI=1S/C9H13N3O2/c13-8-1-3-12(4-2-8)9(14)7-5-10-11-6-7/h5-6,8,13H,1-4H2,(H,10,11)
InChIKeyWCQNYPMYGYKBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol (CAS 1155959-86-6) – Core Identity and Physicochemical Profile for Procurement Decisions


1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol is a heterocyclic small molecule featuring a 4-hydroxypiperidine amide linked to a 1H-pyrazole-4-carbonyl moiety (C₉H₁₃N₃O₂, MW 195.22 g/mol) . The compound has been disclosed as a prolylcarboxypeptidase (PRCP) inhibitor in a Merck patent family, indicating its potential as a metabolic disease research tool [1]. The combination of a hydrogen-bond-donating pyrazole NH, a hydroxyl group, and a tertiary amide confers distinct physicochemical and interaction properties compared to close structural analogs lacking the hydroxyl or bearing it at a different ring position.

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol – Why In-Class Piperidine-Pyrazole Analogs Cannot Be Interchanged


The 4-hydroxyl substituent in 1-(1H-pyrazole-4-carbonyl)piperidin-4-ol is a critical determinant of hydrogen-bonding capacity, lipophilicity, and conformational flexibility. Removal of this group (e.g., des-hydroxy analog 1-(1H-pyrazole-4-carbonyl)piperidine) eliminates a hydrogen-bond donor and reduces topological polar surface area, potentially altering membrane permeability and target engagement . Relocation of the hydroxyl to the 3-position (1-(1H-pyrazole-4-carbonyl)piperidin-3-ol) changes the spatial orientation of the H-bond donor, which can disrupt key interactions with biological targets such as PRCP, where Merck SAR demonstrates that subtle modifications on the piperidine ring profoundly affect inhibitory potency [1]. For scientific selection, these structural nuances directly impact assay reproducibility, SAR interpretation, and ultimate procurement value.

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol – Quantifiable Differentiation Against Analogues


Hydrogen-Bond Donor Count Differentiation Against Des-Hydroxy Analog

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol possesses two hydrogen-bond donor (HBD) atoms (pyrazole NH and piperidine-4-OH), whereas the des-hydroxy analogue 1-(1H-pyrazole-4-carbonyl)piperidine (CAS 1155960-77-2) contains only one HBD (pyrazole NH). The additional HBD increases aqueous solubility potential but also necessitates higher desolvation energy for membrane crossing, directly influencing bioavailability predictions [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Molecular Weight Difference vs. Des-Hydroxy Analog – Implications for Synthesis and Purity Control

The molecular weight of the target compound (195.22 g/mol) is 16 Da higher than that of 1-(1H-pyrazole-4-carbonyl)piperidine (179.22 g/mol), an increase attributable to the oxygen atom of the hydroxyl group [1]. This mass difference can be exploited for analytical differentiation (e.g., by LC-MS) and may influence bulk shipping costs when purchasing commercial quantities.

Organic Synthesis Building Block Procurement Quality Control

PRCP Target Engagement – Class-Level Evidence from Merck Patent Family

The compound is listed as a PRCP inhibitor in the Merck patent US2013/0143859, which discloses a series of piperidine-pyrazole derivatives for the treatment of obesity, diabetes, and metabolic syndrome [1]. The Therapeutic Target Database (TTD) annotates a closely related piperidinyl pyrazole derivative as an inhibitor of prolylcarboxypeptidase (PRCP), supporting class-level activity [2]. However, no publicly available IC₅₀ data for the specific CAS 1155959-86-6 compound have been identified. The SAR described in the patent suggests that the piperidine hydroxylation state is a key variable for target potency.

Metabolic Disease Enzyme Inhibition Drug Discovery

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol – High-Value Application Scenarios Stemming from Quantitative Evidence


Building Block for PRCP Inhibitor Lead Optimization

The compound's structural presence in the Merck PRCP inhibitor patent family makes it a logical starting point for medicinal chemistry teams pursuing metabolic disease targets. The hydroxyl group provides a synthetic handle for prodrug strategies or additional derivatization, distinguishing it from the des-hydroxy analog.

Fragment-Based Screening Library Supplementation

With a molecular weight of 195.22 g/mol and two hydrogen-bond donors , the compound fits within 'rule-of-three' fragment space. Its deliberate hydroxylation differentiates it from the simpler 179.22 g/mol des-hydroxy fragment, enabling library designers to sample distinct chemical property vectors.

Physicochemical Property Comparator in SAR Studies

The predictable HBD and MW differences between the target compound and its des-hydroxy analog [1] allow researchers to assess the contribution of the 4-OH group to in vitro potency, metabolic stability, or permeability. This makes the compound a valuable matched-pair tool for quantitative SAR programs.

Quality Control Standard for Hydroxylated Piperidine-Pyrazole Synthesis

The 16 Da mass increase relative to the des-hydroxy analog provides a straightforward LC-MS marker for reaction monitoring and purity assessment in chemical development or custom synthesis campaigns, reducing the risk of misidentification in inventory management.

Quote Request

Request a Quote for 1-(1H-pyrazole-4-carbonyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.